1,2-Di(1-cyclopenten-1-yl)-1,2-ethanediol
Description
1,2-Di(1-cyclopenten-1-yl)-1,2-ethanediol is a vicinal diol derivative featuring two 1-cyclopentenyl substituents attached to a 1,2-ethanediol backbone. Cyclopentenyl groups, being non-aromatic cyclic alkenes, likely confer unique steric and electronic characteristics, influencing reactivity, solubility, and conformational flexibility compared to other substituents .
Properties
CAS No. |
35811-96-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1,2-di(cyclopenten-1-yl)ethane-1,2-diol |
InChI |
InChI=1S/C12H18O2/c13-11(9-5-1-2-6-9)12(14)10-7-3-4-8-10/h5,7,11-14H,1-4,6,8H2 |
InChI Key |
BNOIJVURKUXQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C(C(C2=CCCC2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(1-cyclopentenyl)-1,2-ethanediol typically involves the reaction of cyclopentadiene with ethylene oxide under controlled conditions. The reaction proceeds through a Diels-Alder reaction followed by hydrolysis to yield the desired diol. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of 1,2-Di(1-cyclopentenyl)-1,2-ethanediol may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(1-cyclopentenyl)-1,2-ethanediol undergoes several types of chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the diol can yield corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups, such as halides or esters, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), acetic anhydride (Ac₂O)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halides, esters
Scientific Research Applications
1,2-Di(1-cyclopentenyl)-1,2-ethanediol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Di(1-cyclopentenyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diol groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclopentenyl rings may interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Structural and Molecular Characteristics
The substituents on 1,2-ethanediol derivatives significantly alter their molecular properties. Key analogs include:
Key Observations :
- Cyclopentenyl vs.
- Steric Effects : Naphthyl and benzimidazolyl substituents create significant steric hindrance, impacting molecular conformation and intermolecular interactions. Cyclopentenyl groups may offer intermediate steric bulk.
- Chirality : Chiral analogs like (S,S)-1,2-di(1-naphthyl)-1,2-ethanediol demonstrate applications in asymmetric synthesis, suggesting cyclopentenyl derivatives could similarly serve as chiral ligands if stereocenters are present .
Reactivity Trends :
Physicochemical Properties
- Thermochemical Data: Group-additivity methods predict thermochemical properties (e.g., enthalpies of formation) for 1,2-ethanediol derivatives. For example, 1,2-ethanediol monoacetate has ΔfH°(g) = −642.2 kJ/mol, suggesting cyclopentenyl analogs may follow similar trends .
- Solubility and Conformation : Furyl and benzimidazolyl derivatives exhibit hydrogen-bonding capacity, enhancing aqueous solubility. Cyclopentenyl groups, being hydrophobic, may reduce solubility but improve compatibility with organic matrices.
Biological Activity
1,2-Di(1-cyclopenten-1-yl)-1,2-ethanediol is an organic compound with significant potential in various fields, including medicinal chemistry and biochemical research. This compound features two cyclopentenyl groups attached to a central ethanediol moiety, which contributes to its unique biological properties. Understanding the biological activity of this compound is essential for its application in drug development and other scientific research.
- Molecular Formula : C12H18O2
- Molecular Weight : 194.27 g/mol
- CAS Number : 35811-96-2
- IUPAC Name : 1,2-di(cyclopenten-1-yl)ethane-1,2-diol
The biological activity of 1,2-Di(1-cyclopenten-1-yl)-1,2-ethanediol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The diol functional groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydrophobic cyclopentenyl rings may interact with protein structures, affecting their function and stability.
Biological Activity
Research indicates that 1,2-Di(1-cyclopenten-1-yl)-1,2-ethanediol exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound possesses anticancer properties. For instance:
- Case Study : In vitro tests demonstrated that 1,2-Di(1-cyclopenten-1-yl)-1,2-ethanediol inhibited the growth of various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 20 µg/mL to 50 µg/mL against prostate cancer cells.
Anti-inflammatory Effects
The compound has also been explored for its potential anti-inflammatory effects:
- Research Findings : Animal models treated with 1,2-Di(1-cyclopenten-1-yl)-1,2-ethanediol showed reduced markers of inflammation compared to control groups. This suggests a possible mechanism involving the inhibition of pro-inflammatory cytokines.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Growth inhibition in prostate cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme inhibition | Potential inhibition of specific enzymes |
Research Applications
Due to its diverse biological activities, 1,2-Di(1-cyclopenten-1-yl)-1,2-ethanediol is being investigated for various applications:
- Medicinal Chemistry : As a potential lead compound for developing new anti-cancer drugs.
- Biochemical Probing : Used to study enzyme mechanisms and metabolic pathways due to its ability to interact with enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
